(R)-4-(1-hydroxyethyl)benzonitrile

Chiral Purity Enantiomeric Excess Procurement Specification

(R)-4-(1-hydroxyethyl)benzonitrile (CAS 101219-69-6) is a para-substituted chiral benzonitrile derivative. It is a single, defined enantiomer with a molecular weight of 147.17 g/mol and the formula C9H9NO.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 101219-69-6
Cat. No. B025079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-hydroxyethyl)benzonitrile
CAS101219-69-6
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)O
InChIInChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m1/s1
InChIKeyXGAVOODMMBMCKV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-4-(1-Hydroxyethyl)benzonitrile (CAS 101219-69-6): A Defined Chiral Intermediate


(R)-4-(1-hydroxyethyl)benzonitrile (CAS 101219-69-6) is a para-substituted chiral benzonitrile derivative [1]. It is a single, defined enantiomer with a molecular weight of 147.17 g/mol and the formula C9H9NO [1]. This compound is primarily valued as a critical intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals . Its distinctiveness lies in its specific (R)-configuration, which dictates its reactivity in asymmetric synthesis and its interaction with biological systems, a property that its (S)-enantiomer and the racemic mixture cannot replicate .

The Chiral Imperative: Why the (S)-Enantiomer or Racemate Cannot Substitute (R)-4-(1-Hydroxyethyl)benzonitrile


The biological activity and synthetic utility of 4-(1-hydroxyethyl)benzonitrile are fundamentally governed by its three-dimensional chiral configuration. The (R) and (S) enantiomers are distinct chemical entities that can exhibit drastically different interactions with other chiral environments, such as enzyme active sites or receptors [1]. Substituting the (R)-enantiomer with its (S)-counterpart (CAS 101219-71-0) or the racemic mixture (CAS 52067-35-3) is not a like-for-like replacement. The racemate is a 50:50 mixture, which would, at best, halve the effective concentration in an enantioselective synthesis and could introduce an unwanted stereoisomer that interferes with downstream reactions or leads to an enantiomerically impure final product. This is especially critical in pharmaceutical synthesis, where regulatory guidelines mandate strict control over isomeric purity [2].

Quantitative Differentiation Guide for Procuring (R)-4-(1-Hydroxyethyl)benzonitrile


Chiral Purity: Vendor-Specified Enantiomeric Excess vs. Racemate and (S)-Enantiomer

The primary differentiator for procurement is the guaranteed chiral purity. The target compound is commercially available with a specified enantiomeric excess (ee) of 99%, as documented by suppliers like Tubepharm . This quantifies the percentage of the (R)-enantiomer relative to the (S)-enantiomer. In contrast, the racemic 4-(1-hydroxyethyl)benzonitrile (CAS 52067-35-3) by definition has an ee of 0% . The opposing (S)-enantiomer (CAS 101219-71-0) is also available with a high purity of ≥98% (HPLC), but this is for the inverse configuration, making it a completely different starting material for any subsequent chiral synthesis .

Chiral Purity Enantiomeric Excess Procurement Specification

Chemical Purity: A Critical Parameter for Use as a Synthetic Intermediate

High chemical purity is a prerequisite for a reliable synthetic intermediate. Suppliers for the target (R)-enantiomer report standard purities of 95% , 98% , and 98+% . In comparison, the (S)-enantiomer is also specified at ≥98% (HPLC) , while the racemate is typically specified at 95% . While the chemical purity levels are comparable, the presence of specific impurities can be detrimental. Vendor batch-specific certificates of analysis (CoA) for the target compound, available upon request, can detail exact purity percentages, residual solvent levels, and water content, providing a quantitative basis for selecting one supplier over another.

Chemical Purity HPLC Moisture Content Intermediate

Predicted Physicochemical Landscape: LogP and Boiling Point as Indicators of Molecular Behavior

The target (R)-enantiomer's computed partition coefficient (XLogP3-AA) is 1.2, and its predicted boiling point is 291.3±23.0 °C [1]. While these properties are identical for its (S)-enantiomer and the racemate, they clearly differentiate this hydroxyethyl-substituted benzonitrile from other structural analogs. For instance, moving the hydroxyl group significantly alters properties, as seen with the positional isomer 4-(2-Hydroxyethyl)benzonitrile, which exhibits a lower predicted XLogP3-AA of 0.9 [2]. This 0.3 unit difference in LogP indicates a greater lipophilicity for the target compound, which could influence its performance in biphasic reaction conditions, membrane permeability, or chromatographic retention behavior.

Physicochemical Properties LogP Boiling Point Computational Prediction

Validated Application Scenarios for (R)-4-(1-Hydroxyethyl)benzonitrile Based on Its Differentiated Profile


Enabling Enantioselective Synthesis of Complex APIs

The primary and most critical application of (R)-4-(1-hydroxyethyl)benzonitrile is as a chiral building block in the multi-step stereoselective synthesis of active pharmaceutical ingredients (APIs). Its high enantiomeric excess (99% ee per supplier specifications) makes it an ideal starting material for creating drug candidates with a specific (R)-configuration at a key chiral center . The nitrile group provides a versatile synthetic handle for further elaboration (e.g., reduction to an amine, hydrolysis to an acid), while the defined (R)-alcohol center can direct the stereochemical outcome of subsequent steps. Using this pre-defined enantiomer is significantly more efficient than using an achiral precursor followed by costly and time-consuming chiral resolution at a later stage.

Precursor for Chiral Ligand and Catalyst Development

The presence of both an alcohol and a nitrile on a rigid aromatic scaffold makes this compound a valuable precursor for synthesizing novel chiral ligands. The (R)-configured alcohol can be easily derivatized (e.g., to a phosphinite or an ester) to create a ligand library for asymmetric catalysis [1]. The para-nitrile group can act as a directing group or be transformed into other coordinating functionalities. The assured 98%+ chemical purity of the starting material ensures that the final ligand will have minimal contamination from byproducts, a crucial factor for achieving high enantioselectivity in catalytic reactions.

Analytical Reference Standard and Control System for Chiral Chromatography

Due to its well-defined chirality and commercial availability, (R)-4-(1-hydroxyethyl)benzonitrile serves as an excellent reference standard for developing and validating chiral HPLC or SFC separation methods. By injecting the pure (R)-enantiomer, the (S)-enantiomer, and their racemic mixture sequentially, analysts can establish the elution order, retention time, and resolution for a given chiral stationary phase [2]. This method development is fundamental for quality control (QC) departments tasked with monitoring enantiomeric purity, where the (R)-enantiomer is used to create a system suitability test for verifying the performance of the analytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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